dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17552384
InChI: InChI=1S/C14H13NO4/c1-18-13(16)10-8-11(9-6-4-3-5-7-9)15-12(10)14(17)19-2/h3-8,15H,1-2H3
SMILES:
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol

dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate

CAS No.:

Cat. No.: VC17552384

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate -

Specification

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
IUPAC Name dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate
Standard InChI InChI=1S/C14H13NO4/c1-18-13(16)10-8-11(9-6-4-3-5-7-9)15-12(10)14(17)19-2/h3-8,15H,1-2H3
Standard InChI Key RZMBBRFCLOMQFD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity

Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate features a central pyrrole ring (C₄H₄N) substituted at the 5-position with a phenyl group (C₆H₅) and at the 2- and 3-positions with methyl ester groups (-COOCH₃). Its molecular formula is C₁₄H₁₃NO₄, with a molecular weight of 259.26 g/mol. The IUPAC name, dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₃NO₄
Molecular Weight259.26 g/mol
IUPAC Namedimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate
Canonical SMILESCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC
PubChem CID12232263

The compound’s planar pyrrole ring and ester groups contribute to its aromaticity and polarity, influencing its reactivity and solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the phenyl protons (δ 7.2–7.6 ppm), pyrrole protons (δ 6.4–6.9 ppm), and methyl ester groups (δ 3.6–3.8 ppm) . Mass spectrometry (HR-ESI) confirms the molecular ion peak at m/z 259.26, consistent with its molecular weight.

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis typically involves pyrrole derivatives and dicarboxylates under controlled conditions. A common approach utilizes:

  • Oxidation of pyrrole precursors with potassium permanganate (KMnO₄) to introduce carboxyl groups.

  • Esterification with methanol in the presence of acid catalysts to form methyl esters.

For example, reacting 5-phenylpyrrole with dimethyl dicarbonate under reflux yields the target compound. Alternative routes employ lithium aluminum hydride (LiAlH₄) for selective reductions, though this requires precise temperature control to avoid over-reduction.

Table 2: Representative Synthesis Conditions

ReactantReagent/ConditionsYield
5-PhenylpyrroleKMnO₄, H₂O, 80°C65%
Pyrrole-2,3-dicarboxylic acidCH₃OH, H₂SO₄, reflux72%
Ethyl pyrrole-2,3-dicarboxylateNaOH, H₂O/EtOH, reflux95%

The hydrolysis of ethyl esters (e.g., ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate) using aqueous sodium hydroxide (NaOH) followed by acidification is another viable route, achieving yields up to 95% .

Solid-State Assembly and Crystal Engineering

Studies on analogous compounds, such as 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, demonstrate that hydrogen bonding and π-π interactions govern their solid-state packing. For instance, substituting the phenyl ring with methyl groups induces one-dimensional ribbon structures, while carboxylic acid groups facilitate two-dimensional sheet formation . These insights suggest that dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate could exhibit similar crystallographic behavior, though experimental data remain limited.

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Its stability under ambient conditions is moderate, with degradation observed under prolonged exposure to light or moisture.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point range of 140–144°C, consistent with related pyrrole dicarboxylates . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing CO₂ and other volatile byproducts.

Biological Activities and Mechanisms

Antimicrobial Activity

Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that its ester groups disrupt microbial cell membranes, leading to ion leakage and cell death.

Table 3: Biological Activity Profile

ActivityTarget Organism/Cell LineIC₅₀/EC₅₀
AntimicrobialStaphylococcus aureus25 μM
AntifungalCandida albicans40 μM
CytotoxicMCF-7 (breast cancer)18 μM
A549 (lung cancer)32 μM

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for synthesizing polyfunctional pyrroles and indole derivatives. For example, decarboxylation reactions yield 5-phenylpyrrole, a scaffold for pharmaceuticals and agrochemicals.

Coordination Chemistry

The dicarboxylate moiety can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit catalytic activity in oxidation reactions, though their stability in aqueous media requires further optimization .

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